molecular formula C21H12N2O5S B2740982 (2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide CAS No. 476319-82-1

(2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide

Cat. No.: B2740982
CAS No.: 476319-82-1
M. Wt: 404.4
InChI Key: POFHHKXKPIUQTH-CSKARUKUSA-N
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Description

(2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide is a complex organic compound that features both anthracene and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Synthesis of the anthracene derivative: Starting from anthracene, oxidation reactions can be used to introduce the 9,10-dioxo groups.

    Formation of the acrylamide moiety: This can be achieved through a condensation reaction between the anthracene derivative and an appropriate acrylamide precursor.

    Introduction of the thiophene ring: The nitrothiophene group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The anthracene moiety can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group on the thiophene ring can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Further oxidized anthracene derivatives

    Reduction: Amino-substituted thiophene derivatives

    Substitution: Various substituted acrylamide derivatives

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. The presence of the nitrothiophene group suggests possible antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential. The acrylamide moiety is a common feature in many pharmacologically active compounds.

Industry

In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. In electronic applications, its mechanism would involve the movement of electrons or holes through its molecular structure.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(2-thienyl)acrylamide: Similar structure but without the nitro group, potentially less reactive.

    (E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-bromothiophen-2-yl)acrylamide:

    (E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-methylthiophen-2-yl)acrylamide: Methyl group instead of nitro, different electronic properties.

Uniqueness

The presence of both the nitrothiophene and anthracene moieties in (2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide makes it unique. The nitro group can participate in various chemical reactions, enhancing the compound’s versatility in synthetic applications. The anthracene moiety provides a rigid, planar structure that can be beneficial in electronic applications.

Properties

IUPAC Name

(E)-N-(9,10-dioxoanthracen-1-yl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O5S/c24-17(10-8-12-9-11-18(29-12)23(27)28)22-16-7-3-6-15-19(16)21(26)14-5-2-1-4-13(14)20(15)25/h1-11H,(H,22,24)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFHHKXKPIUQTH-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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